

Application Notes and Protocols for IMP-1710 in High-Content Imaging Analysis

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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905

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Introduction

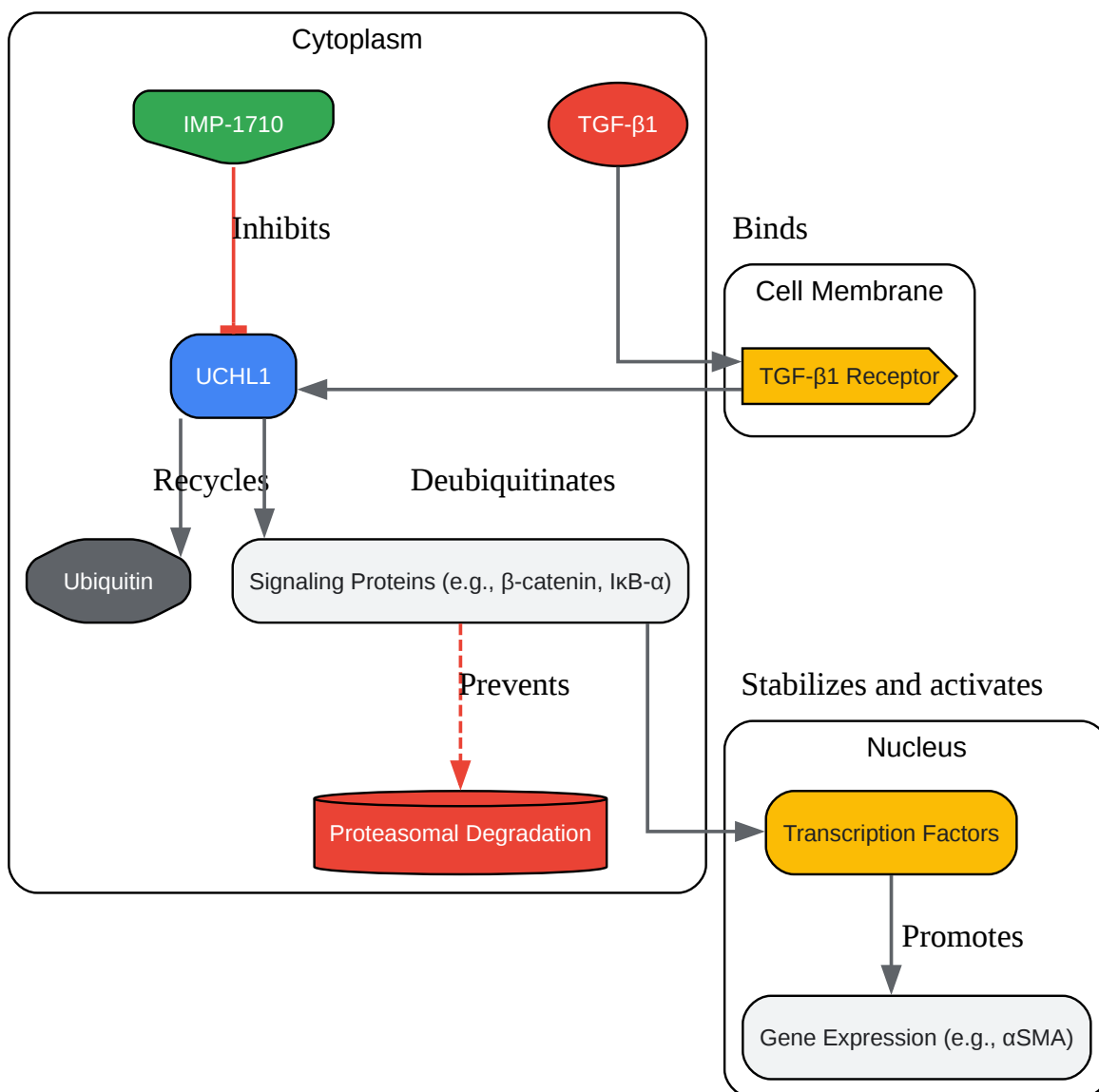
IMP-1710 is a highly potent and selective covalent inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1).^{[1][2][3]} Its unique structure incorporates an alkyne functional group, rendering it a powerful tool for chemical biology and drug discovery, particularly in the realm of high-content imaging (HCI) and analysis.^{[1][4]} This "clickable" moiety allows for the covalent attachment of reporter molecules, such as fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the visualization and quantification of target engagement within intact cells.^{[1][4][5]}

These application notes provide a comprehensive overview and detailed protocols for utilizing **IMP-1710** in high-content imaging workflows to investigate UCHL1 function and screen for modulators of related signaling pathways.

Mechanism of Action and Signaling Pathway

IMP-1710 acts as a covalent inhibitor of UCHL1, stereoselectively labeling the catalytic cysteine residue in the enzyme's active site.^{[2][3][5][6]} This irreversible binding leads to the inhibition of UCHL1's deubiquitinating activity. UCHL1 plays a crucial role in protein homeostasis by cleaving ubiquitin from small molecule adducts and by recycling ubiquitin monomers from polyubiquitin chains.

The inhibition of UCHL1 by **IMP-1710** has been shown to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[2][3][6] This is achieved by inhibiting the TGF- β 1-induced transformation of fibroblasts into myofibroblasts.[1][4] The downstream signaling pathways modulated by UCHL1 include key cellular processes such as Wnt/ β -catenin and NF- κ B signaling, through the deubiquitination of signaling proteins like β -catenin and I κ B- α , as well as influencing HIF-1 α stability.[4]



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Caption: **IMP-1710** inhibits UCHL1, impacting downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of **IMP-1710** from in vitro and cell-based assays.

Assay Type	Target/Process	Cell Type	IC50	Reference
Fluorescence Polarization Assay	UCHL1 Inhibition	-	38 nM	[1][2][5]
High-Content Imaging	TGF- β 1-induced Fibroblast-to-Myofibroblast Transition	Primary lung fibroblasts (from IPF patients)	740 nM	[1][4]

Experimental Protocols

Protocol 1: High-Content Imaging of Fibroblast-to-Myofibroblast Transition

This protocol details the methodology for assessing the inhibitory effect of **IMP-1710** on the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, using high-content imaging of alpha-smooth muscle actin (α SMA) expression.[2][5]

Materials:

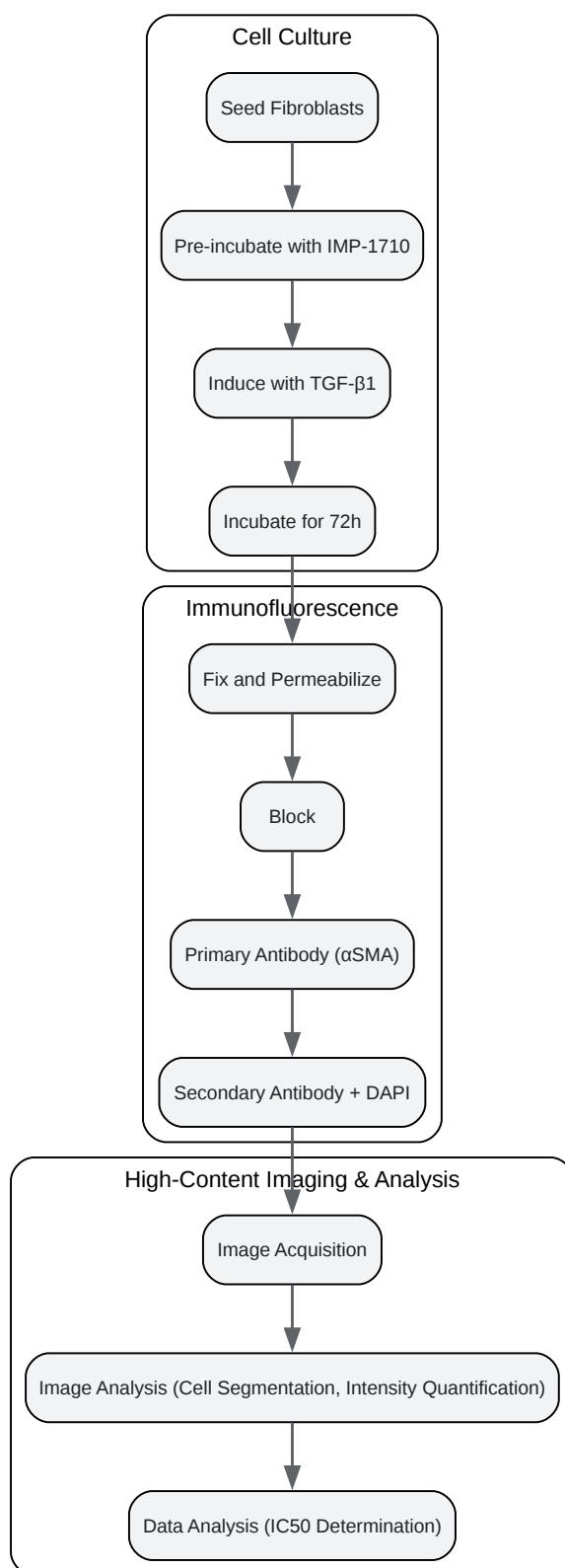
- Primary human lung fibroblasts (from IPF donors)
- Fibroblast growth medium
- **IMP-1710**
- Nintedanib (positive control)
- Recombinant human TGF- β 1

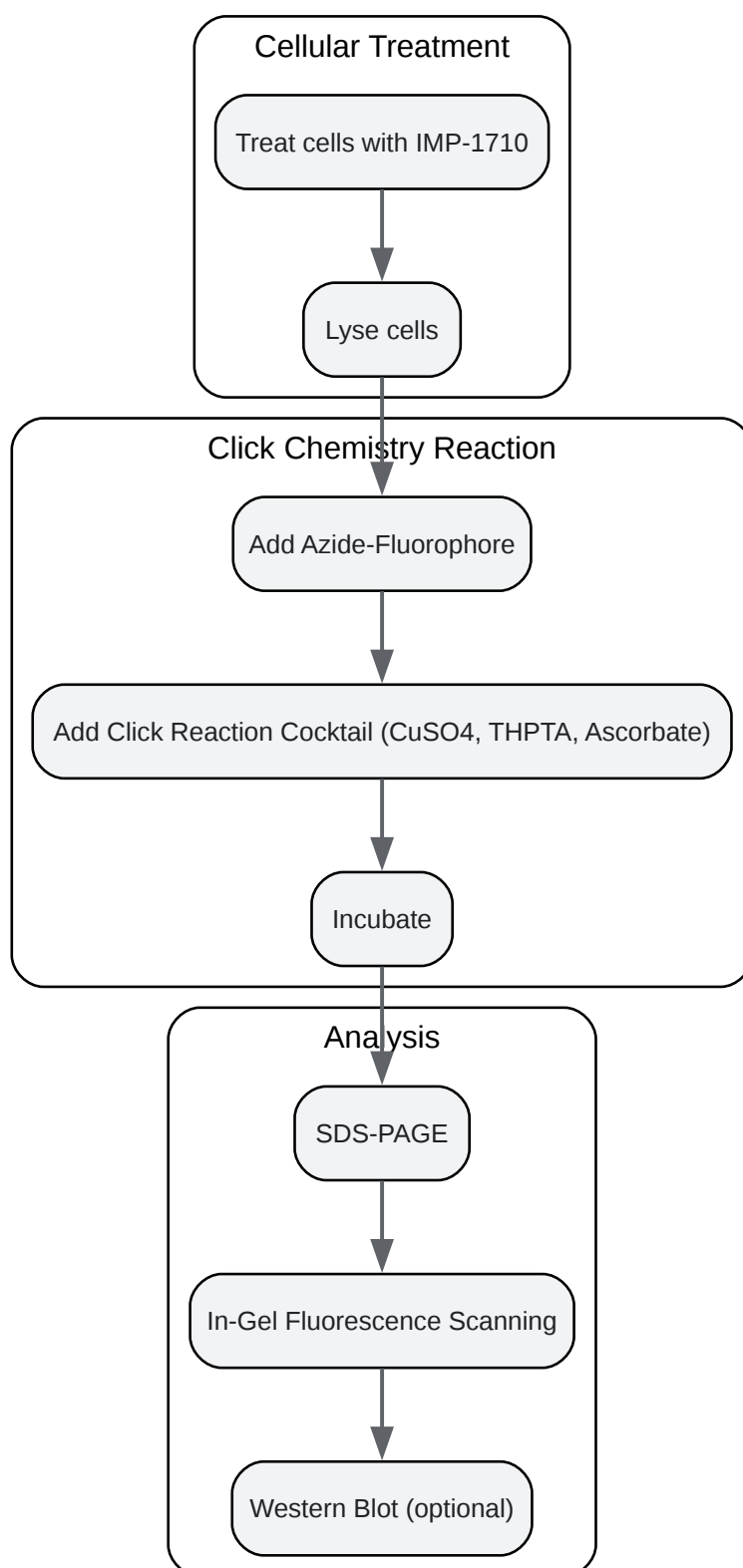
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti- α SMA
- Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
- Nuclear stain (e.g., DAPI)
- 96-well imaging plates
- High-content imaging system

Procedure:

- Cell Seeding: Seed primary human lung fibroblasts into 96-well imaging plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Pre-incubate the cells with a serial dilution of **IMP-1710** (e.g., ranging from 1 nM to 10 μ M) or the positive control (Nintedanib, e.g., at 1 μ M) for 1 hour. Include a vehicle control (e.g., DMSO).
- Induction of Differentiation: Add TGF- β 1 to all wells (except for the negative control) to a final concentration of 1 ng/mL to induce fibroblast-to-myofibroblast transition.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
- Fixation and Permeabilization:
 - Gently wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash twice with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Wash twice with PBS.
- Immunostaining:
 - Block the cells with 5% BSA in PBS for 1 hour at room temperature.
 - Incubate with the primary anti- α SMA antibody diluted in blocking solution overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- Imaging and Analysis:
 - Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the fluorescent secondary antibody (α SMA) channels.
 - Use the imaging software to segment and identify individual cells based on the nuclear stain.
 - Quantify the intensity of the α SMA staining within the cytoplasm of each cell.
 - Calculate the percentage of α SMA-positive cells or the mean α SMA intensity per cell for each treatment condition.
 - Determine the IC₅₀ value of **IMP-1710** by fitting the dose-response curve.





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